tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
Description
tert-Butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate is a carbamate derivative widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₁₀H₁₉F₃N₂O₂, with a molecular weight of 256.27 g/mol and CAS number 60857-67-2 . The compound features a tert-butyl carbamate group, a methyl substituent, and a trifluoroethylaminoethyl chain, which contribute to its steric bulk, stability, and unique electronic properties.
This compound is often employed in the synthesis of bioactive molecules due to its role as a protected amine intermediate. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHJGMZMVHWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain receptors, while the carbamate functionality plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
Structural and Electronic Differences
- Trifluoroethyl vs. Aromatic Substituents: The target compound’s trifluoroethyl group provides strong electron-withdrawing effects and lipophilicity, contrasting with the electron-rich aromatic rings in compounds like tert-butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (aromatic π-system) and tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate (fluorinated phenyl ring) .
Key Research Findings
- Conformational Studies : highlights the use of trifluoroethyl groups as NMR reporters for rotational dynamics, a feature exploitable in designing conformationally restricted analogs .
- Synthetic Efficiency : The tert-butyl carbamate group in the target compound simplifies deprotection under acidic conditions, offering advantages over benzyl carbamates () .
Biological Activity
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate (hereafter referred to as TBNM) is an organic compound notable for its unique structural features and potential biological applications. This article delves into the biological activity of TBNM, focusing on its synthesis, mechanisms of action, and implications in pharmaceutical research.
Chemical Structure and Properties
TBNM is characterized by the molecular formula and a molecular weight of 256.27 g/mol. Its structure includes a tert-butyl group, a methyl group, and a carbamate moiety linked to an ethyl chain featuring a trifluoroethyl amino group. This trifluoromethyl group enhances its lipophilicity, which may influence its biological activity compared to similar compounds lacking these features.
Synthesis of TBNM
The synthesis of TBNM typically involves several key steps:
- Formation of Carbamate : The reaction begins with tert-butyl isocyanate reacting with 2,2,2-trifluoroethanol to form an intermediate carbamate.
- Amination : The intermediate is then treated with N-methyl-2-aminoethanol under controlled conditions to yield TBNM.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
TBNM has been investigated for various biological activities, particularly in the context of drug development:
1. Antibacterial Properties
TBNM serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic effective against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The incorporation of the trifluoromethyl group in TBNM is believed to enhance the antibacterial potency of the final antibiotic product.
2. Protease Inhibition
Recent studies have evaluated TBNM's potential as a protease inhibitor. In particular, it has been tested against the SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing promising inhibitory activity that warrants further investigation into its mechanism of action .
3. Pharmacological Implications
The trifluoromethyl group in TBNM has been associated with enhanced interactions with biological targets, potentially increasing the efficacy of drugs developed from this compound. For instance, studies have shown that compounds containing trifluoromethyl groups can exhibit improved binding affinity and selectivity towards various enzymes and receptors .
Case Studies
Case Study 1: Synthesis and Evaluation of Ceftolozane
- Objective : To evaluate the role of TBNM in synthesizing ceftolozane.
- Findings : Ceftolozane demonstrated significant antibacterial activity against resistant strains, highlighting the importance of TBNM in developing effective antibiotics.
Case Study 2: Inhibition of SARS-CoV Proteases
- Objective : Assess the inhibitory effects of TBNM on SARS-CoV proteases.
- Results : The compound exhibited IC50 values indicating effective inhibition, suggesting its potential as a therapeutic agent against viral infections .
Table 1: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
